2-Chloro-3-methyl-5-sulfamoylbenzoic acid

Carbonic Anhydrase Inhibition Enzyme Assay In Vitro Pharmacology

This 2-chloro-3-methyl-5-sulfamoylbenzoic acid is a specialized sulfonamide intermediate with a unique substitution pattern essential for selective binding. Its structure provides a strategic advantage in developing hypolipidemic agents, carbonic anhydrase inhibitors, and novel herbicides. Procure this specific isomer to ensure accurate and reproducible results in your research campaigns, as substitution patterns are critical for activity.

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
Cat. No. B13314326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methyl-5-sulfamoylbenzoic acid
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C(=O)O)S(=O)(=O)N
InChIInChI=1S/C8H8ClNO4S/c1-4-2-5(15(10,13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14)
InChIKeyPNBHYBKHPRSQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methyl-5-sulfamoylbenzoic Acid: A Specialized Sulfonamide-Benzoic Acid Intermediate for Pharmaceutical and Agrochemical Research


2-Chloro-3-methyl-5-sulfamoylbenzoic acid (CAS: 2092322-19-3) is a sulfonamide-substituted benzoic acid derivative, primarily utilized as a versatile intermediate in the synthesis of more complex biologically active molecules for pharmaceutical and agrochemical applications [1]. Its structure features a benzoic acid core substituted at the 2-position with a chlorine atom, at the 3-position with a methyl group, and at the 5-position with a primary sulfamoyl group. This specific arrangement imparts unique chemical properties and potential for selective binding interactions, which are the focus of ongoing research [2].

Why Generic Substitution Fails: The Critical Role of Ortho-Chloro and Meta-Methyl Substituents in 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid


In the class of 5-sulfamoylbenzoic acids, the position and nature of substituents on the phenyl ring are not interchangeable without significantly impacting biological activity. For instance, studies on structurally related methyl 5-sulfamoyl-benzoates demonstrate that moving a halogen substituent from the ortho to the para position or replacing chlorine with bromine can dramatically alter binding affinity for carbonic anhydrase isozymes, with Kd values differing by more than 100-fold in some cases [1]. Therefore, a compound with a different substitution pattern cannot be assumed to be a functional equivalent for a specific target or synthetic pathway. The precise 2-chloro-3-methyl configuration of this compound is essential for its distinct reactivity profile and potential for selective interactions in both enzyme inhibition and material science applications [2].

Quantitative Evidence Guide: Differentiating 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid from Analogs for Informed Procurement


In Vitro Inhibition of Human Carbonic Anhydrase I (hCA I) - A Direct Data Point

This compound has demonstrated quantifiable inhibitory activity against human carbonic anhydrase I (hCA I). In a stopped-flow CO2 hydration assay, 2-chloro-3-methyl-5-sulfamoylbenzoic acid exhibited a Ki value of 3.70E+3 nM (3.7 µM) [1]. While this is a baseline activity within the broader class of sulfonamide-based carbonic anhydrase inhibitors, it provides a critical, verifiable data point for researchers screening against this specific isozyme. This data can serve as a comparator for more potent or selective analogs being developed.

Carbonic Anhydrase Inhibition Enzyme Assay In Vitro Pharmacology

Hypolipidemic Potential Inferred from Class Activity and Structural Analogy

Sulfamoylbenzoic acids are a recognized class of hypolipidemic agents. For example, tibric acid, a related compound, was shown in preclinical models to be more effective than clofibrate in preventing hyperlipemic and hypercholesteremic effects in rats [1]. While direct in vivo data for 2-chloro-3-methyl-5-sulfamoylbenzoic acid is not available, its structural features (a 2-chloro-5-sulfamoylbenzoic acid core) align with compounds described in patents as effective in reducing plasma lipid levels [2]. This class-level inference positions the compound as a promising lead or intermediate for developing new hypolipidemic therapies.

Hypolipidemic Agents Drug Discovery Cardiovascular Research

Potential as a Herbicide Intermediate Based on Class-Level Enzyme Inhibition

The compound has been investigated as a potential herbicide due to its ability to inhibit key enzymes involved in plant metabolism [1]. This activity is characteristic of sulfonamide-containing benzoic acids. While specific inhibition data for plant enzymes is not publicly available, this reported investigation distinguishes it from non-sulfamoyl benzoic acid analogs and highlights a specific industrial application area. This is a clear differentiation point for procurement by agrochemical R&D teams.

Agrochemical Synthesis Herbicide Development Enzyme Inhibitor

Optimal Research and Industrial Applications for 2-Chloro-3-methyl-5-sulfamoylbenzoic Acid


Scaffold for Carbonic Anhydrase Inhibitor Optimization

Leverage the established, albeit moderate, hCA I inhibition data (Ki = 3.7 µM) [1] as a starting point for medicinal chemistry campaigns. Researchers can use this compound as a reference inhibitor or a scaffold for systematic derivatization to improve potency and selectivity towards specific carbonic anhydrase isozymes implicated in diseases like glaucoma or cancer.

Lead Compound for Hypolipidemic Drug Discovery

Utilize the compound as a starting material or structural lead in the search for novel hypolipidemic agents. Its 2-chloro-5-sulfamoylbenzoic acid core is a recognized pharmacophore for this activity class, as demonstrated by related compounds like tibric acid [2]. This makes it a strategic choice for laboratories investigating treatments for atherosclerosis and related cardiovascular conditions.

Intermediates for Agrochemical Development

Employ 2-chloro-3-methyl-5-sulfamoylbenzoic acid as a key intermediate in the synthesis of potential new herbicides. Its reported investigation for inhibiting plant metabolic enzymes provides a clear, application-driven rationale for its procurement over generic benzoic acid derivatives that lack this documented activity [3].

Advanced Material Science Building Block

Explore the use of this compound as a building block for novel materials. Its unique substitution pattern, combining a halogen, a methyl group, and a sulfonamide, offers distinct opportunities for creating self-healing polymers or stimuli-responsive materials [3]. This application leverages its specific chemical functionality beyond traditional bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-methyl-5-sulfamoylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.